molecular formula C14H14ClN3O4 B2402749 2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898429-06-6

2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No.: B2402749
CAS No.: 898429-06-6
M. Wt: 323.73
InChI Key: ZIHVCAQSSTZNBZ-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a chloro-methoxy-methylphenyl group and an acetamide moiety. Its molecular formula is C13H12ClN3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazine ring. The final step involves the acylation of the pyrazine derivative with acetic anhydride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
  • N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
  • 4-Amino-5-chloro-2-methoxybenzoic acid

Uniqueness

Compared to similar compounds, 2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-8-5-10(11(22-2)6-9(8)15)18-4-3-17(7-12(16)19)13(20)14(18)21/h3-6H,7H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHVCAQSSTZNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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